molecular formula C20H15N3 B14753681 (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene CAS No. 613-66-1

(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene

Cat. No.: B14753681
CAS No.: 613-66-1
M. Wt: 297.4 g/mol
InChI Key: IFIYWEWLCDTTHL-UHFFFAOYSA-N
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Description

(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is a chemical compound characterized by the presence of two naphthalene groups attached to a triazene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene typically involves the reaction of naphthylamine derivatives with diazonium salts under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene linkage.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the triazene group into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

(1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to cell death. Additionally, it can bind to proteins, altering their structure and function, which may contribute to its biological effects.

Comparison with Similar Compounds

  • (1e)-3,3-Dimethyl-1-(naphthalen-2-yl)triaz-1-ene
  • (1e)-1,3-Di(phenyl)triaz-1-ene
  • (1e)-1,3-Di(anthracen-2-yl)triaz-1-ene

Comparison: Compared to similar compounds, (1e)-1,3-Di(naphthalen-2-yl)triaz-1-ene is unique due to its dual naphthalene groups, which enhance its stability and reactivity. This structural feature also contributes to its distinct electronic properties, making it a valuable compound for various applications.

Properties

CAS No.

613-66-1

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

N-(naphthalen-2-yldiazenyl)naphthalen-2-amine

InChI

InChI=1S/C20H15N3/c1-3-7-17-13-19(11-9-15(17)5-1)21-23-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H,21,22)

InChI Key

IFIYWEWLCDTTHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NN=NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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